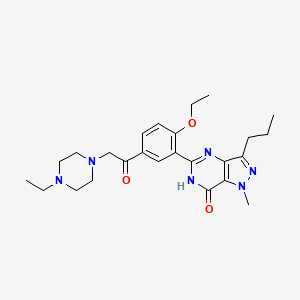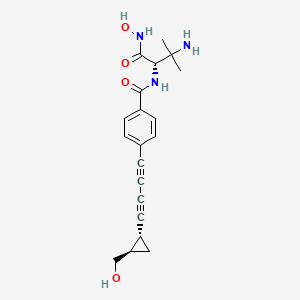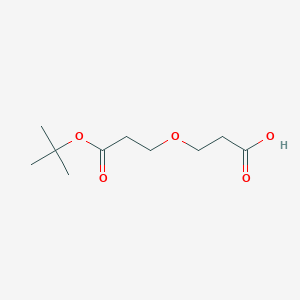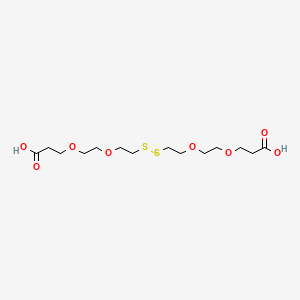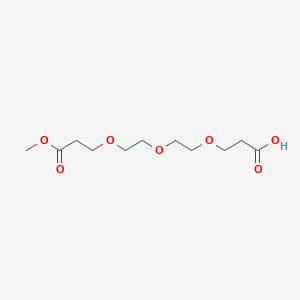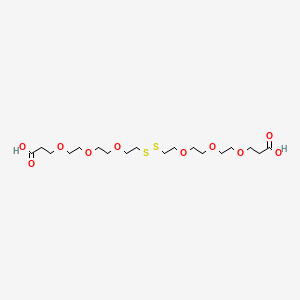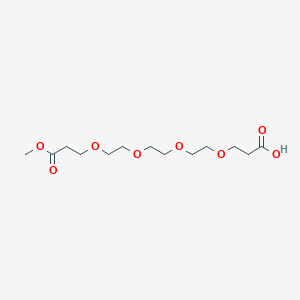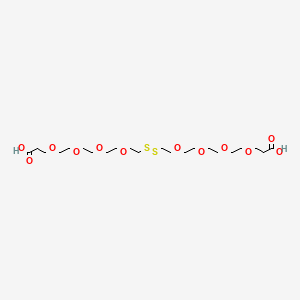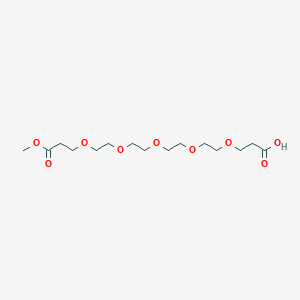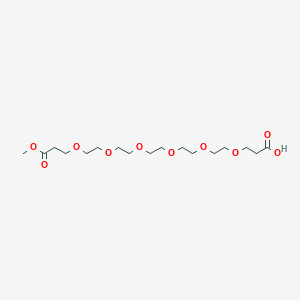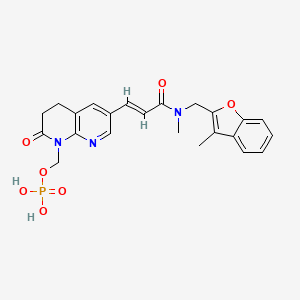
Afabicin
Overview
Description
Synthesis Analysis
The synthesis of Afabicin involves an iterative approach that targets the FabI enzyme . The synthetic route used to access gram-scale quantities of Afabicin utilizes dynamic kinetic resolution (DKR) to install the critical stereogenic center .
Molecular Structure Analysis
Afabicin has a chemical formula of C23H24N3O7P and a molecular weight of 485.433 . It is a proagent of Debio1452, specifically targeting staphylococci without significant activity against other Gram-positive or Gram-negative species .
Chemical Reactions Analysis
Afabicin inhibits the fatty acid synthesis (FASII) pathway in staphylococci bacteria by targeting FabI . FabI, an enoyl-acyl carrier protein (ACP) reductase, catalyzes the final step in fatty acid chain elongation by reducing enoyl-ACP to acyl-ACP .
Scientific Research Applications
Treatment of Acute Bacterial Skin and Skin Structure Infections (ABSSSI)
Afabicin has been used in the treatment of acute bacterial skin and skin structure infections (ABSSSI) due to staphylococci . It has shown clinical noninferiority to Vancomycin/Linezolid in treating these infections .
Targeting Fatty Acid Synthesis in Staphylococcus spp.
Afabicin has a novel mode of action that specifically targets fatty acid synthesis in Staphylococcus spp., including antibiotic-resistant strains . This makes it a first-in-class antibiotic with a unique mechanism of action .
Treatment of Staphylococcal Infections
Due to its specific targeting of Staphylococcus spp., Afabicin has potential for treating various types of staphylococcal infections . This includes infections caused by methicillin-resistant S. aureus .
Microbiome Preservation
Afabicin has microbiota-sparing properties . This means that it can treat infections while minimizing impact on the intestinal microbiota , which is beneficial for maintaining gut health during antibiotic treatment.
Inhibitor of the FabI Enzyme
Afabicin acts as an inhibitor of the FabI enzyme . This enzyme is involved in the fatty acid synthesis pathway of bacteria, and its inhibition can disrupt bacterial growth .
Potential Treatment for Gram-Negative Infections
Research has been conducted to develop fabimycin, a compound based on afabicin, as a promising candidate for treating Gram-negative infections .
Mechanism of Action
Target of Action
Afabicin, also known as Debio 1450, is a first-in-class antibiotic that specifically targets the FabI enzyme in staphylococci . The FabI enzyme, an enoyl-acyl carrier protein (ACP) reductase, plays a crucial role in the fatty acid synthesis pathway of staphylococci .
Mode of Action
Afabicin operates by inhibiting the fatty acid synthesis (FASII) pathway in staphylococci bacteria . It achieves this by targeting the FabI enzyme, which catalyzes the final step in fatty acid chain elongation by reducing enoyl-ACP to acyl-ACP . This unique mechanism of action allows Afabicin to specifically target staphylococci while preserving the intestinal microbiota .
Biochemical Pathways
The active moiety of Afabicin inhibits the fatty acid synthesis (FASII) pathway in staphylococci bacteria . This pathway is distinct from the fatty acid synthesis pathway in eukaryotic cells, making it an attractive target for antibacterial drug development . By inhibiting the FabI enzyme, Afabicin disrupts the production of essential fatty acids needed for a functional bacterial cell membrane .
Pharmacokinetics
This means it is converted to the active dephosphono moiety in vivo after oral or intravenous administration
Result of Action
The inhibition of the FabI enzyme by Afabicin leads to a disruption in the fatty acid synthesis pathway of staphylococci . This disruption prevents the production of essential fatty acids needed for a functional bacterial cell membrane . As a result, Afabicin exhibits potent and selective activity against staphylococci .
Action Environment
The efficacy of Afabicin can be influenced by the ability of some organisms to bypass FAS-II inhibition using fatty acids from the host . This makes FabI a narrow-spectrum antibacterial target
Safety and Hazards
properties
IUPAC Name |
[6-[(E)-3-[methyl-[(3-methyl-1-benzofuran-2-yl)methyl]amino]-3-oxoprop-1-enyl]-2-oxo-3,4-dihydro-1,8-naphthyridin-1-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N3O7P/c1-15-18-5-3-4-6-19(18)33-20(15)13-25(2)21(27)9-7-16-11-17-8-10-22(28)26(23(17)24-12-16)14-32-34(29,30)31/h3-7,9,11-12H,8,10,13-14H2,1-2H3,(H2,29,30,31)/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYMDQMXVPJNTH-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)CN(C)C(=O)C=CC3=CC4=C(N=C3)N(C(=O)CC4)COP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC2=CC=CC=C12)CN(C)C(=O)/C=C/C3=CC4=C(N=C3)N(C(=O)CC4)COP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N3O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1518800-35-5 | |
| Record name | Afabicin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1518800355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Afabicin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15268 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AFABICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DMM8663H2R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What makes Afabicin a promising new antibiotic candidate?
A1: Afabicin is a prodrug of Afabicin desphosphono, a first-in-class antibiotic that specifically targets bacterial fatty acid synthesis. [] This pathway, known as the FAS-II system, is essential for bacterial survival and is distinct from the fatty acid synthesis pathway in humans, making it a promising target for antimicrobial therapy. [] Afabicin desphosphono acts by inhibiting the bacterial enoyl-acyl carrier protein reductase (FabI) enzyme, a key component of the FAS-II system. [, ] This targeted mechanism of action, coupled with potent activity against Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA), positions Afabicin as a potential solution for infections caused by these challenging pathogens. [, ]
Q2: How effective is Afabicin in treating infections, particularly those involving bone tissue?
A2: Afabicin has demonstrated promising efficacy in treating acute bacterial skin and skin structure infections (ABSSSI) caused by staphylococci. [] In a Phase 2 clinical trial, both low-dose and high-dose Afabicin regimens showed comparable clinical response rates to the standard vancomycin/linezolid treatment. [] Furthermore, Afabicin desphosphono exhibits good penetration into bone tissues, achieving concentrations in cortical bone, cancellous bone, and bone marrow that surpass the minimum inhibitory concentration (MIC90) required to inhibit the growth of 90% of S. aureus isolates. [] This effective bone penetration, coupled with its in vitro activity against intraosteoblastic S. aureus, suggests its potential for treating bone and joint infections. [, ]
Q3: Does Afabicin's targeted action translate to a better safety profile, particularly regarding the gut microbiome?
A3: One of the significant advantages of Afabicin's targeted action on bacterial fatty acid synthesis is its potential for microbiome preservation. Studies in mice and healthy human volunteers have shown that oral Afabicin treatment, unlike broad-spectrum antibiotics like clindamycin, linezolid, and moxifloxacin, does not significantly alter the gut microbiota composition or diversity. [] This microbiome-sparing property is a crucial factor to consider, as antibiotic-induced dysbiosis can lead to various health complications.
Q4: What is the current status of Afabicin's development, and are there future research directions?
A4: Afabicin is currently in clinical development, with ongoing studies investigating its efficacy and safety in various staphylococcal infections, including bone and joint infections. [] Future research directions could explore its potential against other Gram-positive pathogens, develop novel formulations for improved delivery, and investigate the emergence of potential resistance mechanisms. Understanding the cellular pharmacokinetics and intracellular activity of Afabicin desphosphono against different S. aureus resistance phenotypes is another crucial research area. [] Additionally, studying the mass balance, pharmacokinetics, and metabolism of Afabicin in humans after intravenous and oral administration will contribute to optimizing its clinical use. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetamide, N-[2-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]-5-methylphenyl]-](/img/structure/B605125.png)
